molecular formula C17H23N3O3S B2795015 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 1448029-73-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No.: B2795015
CAS No.: 1448029-73-9
M. Wt: 349.45
InChI Key: IKJFHKVEQDTVKR-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields such as medicine, agriculture, and materials science. The presence of the pyrazole ring and the ethoxy group in its structure makes it a subject of interest for researchers exploring new chemical entities with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The cyclopropyl group can be introduced through subsequent reactions involving cyclopropane derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial activities. The presence of the pyrazole ring is known to contribute to these properties.

Medicine: In the medical field, sulfonamide derivatives are often explored for their antimicrobial properties. This compound, in particular, may be investigated for its efficacy against various pathogens.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved would depend on the specific application and target organism.

Comparison with Similar Compounds

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: This compound shares the pyrazole core but has a different substituent on the phenyl ring.

  • ((1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl)methyl)amine: Another pyrazole derivative with a different cyclopropyl group.

Uniqueness: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-ethoxy-3-methylbenzenesulfonamide stands out due to its specific combination of functional groups, which can lead to unique reactivity and biological properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-23-17-8-7-15(9-12(17)2)24(21,22)18-11-14-10-16(13-5-6-13)20(3)19-14/h7-10,13,18H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJFHKVEQDTVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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